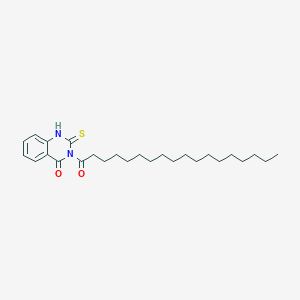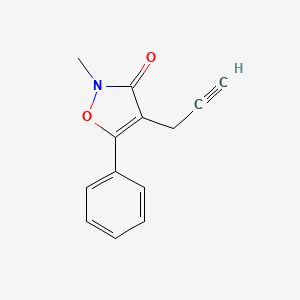
(2S,3R)-2-ethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-ethylpyrrolidin-3-ol: is a chiral organic compound. Its systematic name reflects its stereochemistry: the 2S configuration at the second carbon and the 3R configuration at the third carbon. The compound consists of a pyrrolidine ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached. The absolute configuration of this compound is crucial for understanding its behavior and interactions with other molecules .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of (2S,3R)-2-ethylpyrrolidin-3-ol . One common approach involves the reduction of a precursor ketone or aldehyde. For example, the reduction of 2-ethylpyrrolidin-3-one using a reducing agent (such as sodium borohydride) yields the desired alcohol. Other methods include reductive amination or asymmetric synthesis using chiral catalysts.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Analyse Des Réactions Chimiques
Reactivity::
(2S,3R)-2-ethylpyrrolidin-3-ol: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction to yield the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Reduction yields the alcohol.
- Oxidation leads to the corresponding ketone.
Applications De Recherche Scientifique
(2S,3R)-2-ethylpyrrolidin-3-ol: finds applications in various fields:
Medicine: It may serve as a building block for pharmaceutical compounds.
Chemical Synthesis: Researchers use it as a chiral auxiliary in asymmetric synthesis.
Biological Studies: Its stereochemistry influences interactions with enzymes and receptors.
Mécanisme D'action
The compound’s mechanism of action varies based on its application. For instance:
- In drug design, it may bind to specific receptors or enzymes, affecting cellular processes.
- In chemical reactions, its stereochemistry influences reaction pathways.
Comparaison Avec Des Composés Similaires
(2S,3R)-2-ethylpyrrolidin-3-ol: stands out due to its unique stereochemistry. Similar compounds include other pyrrolidinols or related chiral molecules.
Propriétés
Numéro CAS |
921202-88-2 |
|---|---|
Formule moléculaire |
C6H13NO |
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2S,3R)-2-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
IPDNGVSSCFCHRJ-NTSWFWBYSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](CCN1)O |
SMILES canonique |
CCC1C(CCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12908473.png)

![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)


![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)

![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)



